Cas no 911468-32-1 (1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide)

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridine ring and a carboxamide functional group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The pyridine moiety enhances solubility and bioavailability, while the carboxamide group offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent reactivity, facilitating its use in the synthesis of biologically active molecules. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in medicinal chemistry and material science applications.
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide structure
911468-32-1 structure
商品名:1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
CAS番号:911468-32-1
MF:C10H10N4O
メガワット:202.212601184845
CID:5733074
PubChem ID:121210898

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 911468-32-1
    • AKOS026720993
    • 2-methyl-5-pyridin-4-ylpyrazole-3-carboxamide
    • F2198-0614
    • 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
    • starbld0045648
    • 1H-Pyrazole-5-carboxamide, 1-methyl-3-(4-pyridinyl)-
    • インチ: 1S/C10H10N4O/c1-14-9(10(11)15)6-8(13-14)7-2-4-12-5-3-7/h2-6H,1H3,(H2,11,15)
    • InChIKey: VNMQFGCRZCAWDO-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC(C2C=CN=CC=2)=NN1C)N

計算された属性

  • せいみつぶんしりょう: 202.08546096g/mol
  • どういたいしつりょう: 202.08546096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Predicted)
  • ふってん: 415.4±35.0 °C(Predicted)
  • 酸性度係数(pKa): 15.01±0.50(Predicted)

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2198-0614-5g
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
911468-32-1 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2198-0614-0.5g
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
911468-32-1 95%+
0.5g
$551.0 2023-09-06
TRC
M157051-500mg
1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
911468-32-1
500mg
$ 365.00 2022-06-04
Life Chemicals
F2198-0614-0.25g
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
911468-32-1 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2198-0614-2.5g
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
911468-32-1 95%+
2.5g
$1267.0 2023-09-06
TRC
M157051-100mg
1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
911468-32-1
100mg
$ 95.00 2022-06-04
TRC
M157051-1g
1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
911468-32-1
1g
$ 570.00 2022-06-04
Life Chemicals
F2198-0614-10g
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
911468-32-1 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F2198-0614-1g
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
911468-32-1 95%+
1g
$580.0 2023-09-06

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide 関連文献

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamideに関する追加情報

Introduction to 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide (CAS No. 911468-32-1)

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the CAS number 911468-32-1, belongs to the pyrazole class of molecules, which are well-known for their broad spectrum of pharmacological properties. The presence of a methyl group at the 1-position, a pyridine moiety at the 3-position, and a carboxamide functional group at the 5-position contributes to its distinct chemical and biological profile, making it a promising candidate for further investigation in drug discovery and development.

The structural framework of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide incorporates several key pharmacophoric elements that are often associated with biological activity. The pyrazole ring itself is a core structure in many bioactive compounds, exhibiting properties such as anti-inflammatory, antiviral, and anticancer effects. The substitution of a pyridine group at the 3-position introduces additional electronic and steric influences, which can modulate the compound's interactions with biological targets. Furthermore, the carboxamide group at the 5-position can serve as a hinge region for binding to protein receptors, enhancing the compound's potential as a drug candidate.

In recent years, there has been growing interest in developing novel therapeutic agents based on heterocyclic compounds due to their versatility and efficacy. 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in various therapeutic areas. One of the most promising areas of research is its use in oncology. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation and survival. These findings are particularly intriguing given the high unmet medical needs in cancer treatment and the ongoing search for more effective and targeted therapies.

Additionally, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has shown promise in preclinical models as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. The compound's ability to modulate inflammatory pathways could make it a valuable tool in managing these conditions. Research has indicated that it may interact with specific inflammatory mediators, potentially reducing inflammation without causing significant side effects. This makes it an attractive candidate for further development into a therapeutic drug.

The synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is another area of active investigation. The development of efficient synthetic routes is crucial for both academic research and industrial applications. Recent advancements in synthetic methodologies have enabled chemists to produce this compound with higher yields and purity, facilitating its use in more detailed biological studies. The synthesis typically involves multi-step reactions that require careful optimization to ensure high selectivity and minimal byproduct formation. These efforts are essential for generating sufficient quantities of the compound for downstream applications such as pharmacokinetic studies and clinical trials.

The pharmacokinetic properties of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide are also being thoroughly examined to understand how it behaves within the body after administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining the compound's efficacy and safety profile. Studies have begun to explore these aspects using both computational modeling and experimental methods. By gaining insights into its pharmacokinetics, researchers can better predict how it will perform in clinical settings and make informed decisions about dosing regimens.

One of the most exciting aspects of studying 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is its potential for customization through structural modifications. By altering specific functional groups or substituents within its molecular framework, scientists can fine-tune its biological activity to target specific diseases or conditions more effectively. This approach aligns with the growing trend toward personalized medicine, where drugs are tailored to individual patients based on their unique genetic profiles or disease characteristics. The flexibility offered by this compound's structure makes it an excellent platform for such explorations.

The role of computational chemistry in studying 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide cannot be overstated. Advanced computational methods allow researchers to predict how the compound will interact with biological targets at an atomic level before conducting expensive wet-lab experiments. Techniques such as molecular docking simulations have been particularly useful in identifying potential binding sites on proteins or enzymes that could be targeted by this compound. These predictions can then be validated through experimental studies, saving time and resources while accelerating the drug discovery process.

In conclusion, 1-methyl -3-(pyridin -4 - yl) - 1 H - pyrazole - 5 - carboxamide (CAS No . 911468 -32 - 1 ) represents an exciting opportunity for further research and development . Its unique structural features , coupled with promising preliminary findings , make it a compelling candidate for therapeutic applications . As research continues , we can expect to see more detailed insights into its biological activities , synthetic pathways , and pharmacokinetic properties . These advancements will not only contribute to our understanding of this compound but also pave the way for new treatments across multiple therapeutic areas .

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